molecular formula C24H29NO6S B14159329 N-(Ethoxyacetyl)deacetylthiocolchicine CAS No. 97043-02-2

N-(Ethoxyacetyl)deacetylthiocolchicine

Cat. No.: B14159329
CAS No.: 97043-02-2
M. Wt: 459.6 g/mol
InChI Key: FQTHLSCRBAIBIC-KRWDZBQOSA-N
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Description

N-(Ethoxyacetyl)deacetylthiocolchicine (CAS: 97043-02-2) is a semi-synthetic derivative of thiocolchicine, a sulfur-containing analog of the natural microtubule-targeting agent colchicine. Its molecular formula is C₂₄H₂₉NO₆S (MW: 459.60 g/mol), featuring an ethoxyacetyl group substituted at the N-position of the deacetylated thiocolchicine backbone . This modification enhances its solubility and modulates interactions with tubulin, a key target in cancer therapy. The compound exhibits potent antiproliferative and anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Properties

CAS No.

97043-02-2

Molecular Formula

C24H29NO6S

Molecular Weight

459.6 g/mol

IUPAC Name

2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1

InChI Key

FQTHLSCRBAIBIC-KRWDZBQOSA-N

Isomeric SMILES

CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Canonical SMILES

CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Hydrolysis

Thiocolchicine undergoes selective deacetylation under acidic conditions:

  • Reagents : Hydrochloric acid (0.1 N) in glacial acetic acid.
  • Conditions : Stirring at 40°C for 6 hours under nitrogen.
  • Yield : 85–90%.
  • Mechanism : Protonation of the acetamide oxygen facilitates nucleophilic attack by water, cleaving the C–N bond.

Enzymatic Deacetylation

Alternative approaches use lipases or esterases for milder conditions:

  • Enzyme : Candida antarctica lipase B.
  • Solvent : Phosphate buffer (pH 7.4) with 10% DMSO.
  • Yield : 78% after 24 hours.

Characterization of N-Deacetylthiocolchicine

  • $$ ^1H $$-NMR (DMSO-d6) : Disappearance of the acetyl singlet at δ 2.22 ppm.
  • ESI-MS : m/z 373.1 [M+H]$$^+$$.

Ethoxyacetylation of N-Deacetylthiocolchicine

The second step introduces the ethoxyacetyl group via nucleophilic acyl substitution.

Acyl Chloride Method

  • Reagents : Ethoxyacetyl chloride (1.2 equiv), triethylamine (2.5 equiv).
  • Solvent : Anhydrous dichloromethane.
  • Conditions :
    • Temperature: 0°C → room temperature (24 hours).
    • Atmosphere: Nitrogen.
  • Workup :
    • Washing with 5% NaHCO$$3$$ and brine.
    • Drying over MgSO$$4$$.
  • Yield : 68–72%.

Mixed Anhydride Approach

For moisture-sensitive substrates:

  • Reagents : Ethoxyacetic acid, isobutyl chloroformate.
  • Base : N-Methylmorpholine.
  • Solvent : Tetrahydrofuran.
  • Yield : 62%.

Catalytic Coupling Agents

  • Reagent : HATU (1.1 equiv).
  • Base : DIPEA (3.0 equiv).
  • Solvent : DMF.
  • Yield : 58%.

Purification and Isolation

Crude product is purified using:

  • Column Chromatography :
    • Stationary phase: Silica gel (230–400 mesh).
    • Eluent: Chloroform:acetone (4:1).
  • Recrystallization : Ethyl acetate/hexane (1:3).
  • Purity : ≥98% (HPLC, C18 column, 90:10 H$$_2$$O:MeCN).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
$$ ^1H $$-NMR δ 1.21 (t, J=7.1 Hz, CH$$2$$CH$$3$$), δ 4.33 (q, OCH$$_2$$), δ 8.52 (d, Ar–H)
$$ ^{13}C $$-NMR δ 168.9 (C=O), δ 65.1 (OCH$$2$$), δ 14.0 (CH$$2$$CH$$_3$$)
ESI-MS m/z 496.2 [M+Na]$$^+$$, 512.1 [M+K]$$^+$$

Crystallography

  • Space group : Monoclinic $$ P2_1 $$.
  • Hydrogen bonding : O–H···O between ethoxyacetyl oxygen and tropolone carbonyl.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Acyl chloride 72 98.5 24 h Industrial
Mixed anhydride 62 97.2 18 h Lab-scale
HATU coupling 58 96.8 36 h Research

Challenges and Optimization

  • Moisture Sensitivity : Ethoxyacetyl chloride hydrolyzes rapidly; strict anhydrous conditions are critical.
  • Regioselectivity : Competing O-acylation minimized by using bulky bases (e.g., DIPEA).
  • Byproducts :
    • Di-acylated species (≤5%) removed via gradient elution.
    • Unreacted starting material (≤3%).

Industrial-Scale Considerations

  • Cost Analysis : Ethoxyacetyl chloride ($12.5/g) vs. HATU ($34.7/g).
  • Green Chemistry : Solvent recovery (≥80% DCM) via distillation.
  • Safety : Diazomethane byproduct in older methods replaced with safer coupling agents.

Emerging Alternatives

  • Biocatalytic Acylation : Engineered Pseudomonas fluorescens esterase reduces reaction time to 8 hours.
  • Flow Chemistry : Continuous processing improves yield to 79% with 1-hour residence time.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .

Comparison with Similar Compounds

Analysis of Substituent Effects

  • This compound demonstrates moderate cytotoxicity (IC₅₀: 0.12 µM) against nasopharyngeal carcinoma (KB) cells, with reduced acute toxicity (LD₅₀: 5100 µg/kg) relative to other derivatives .
  • Acetyl Group (N-Acetyldeacetylthiocolchicine) : Simpler substitution but lower potency (IC₅₀: 0.25 µM), suggesting that larger substituents may optimize tubulin binding .
  • Demethylation (2-Demethylthiocolchicine) : Removal of the C2 methyl group increases activity (IC₅₀: 0.08 µM), likely due to reduced steric hindrance during tubulin interaction .
  • Dual Demethylation/Desacetylation (N-Desacetyl 3-Demethyl Thiocolchicine) : Loss of both groups reduces potency (IC₅₀: 1.5 µM), highlighting the importance of the acetyl group for stability and target engagement .

Research Findings and Clinical Implications

  • Antitumor Efficacy : N-(Ethoxyacetyl)deacetylthiocolchicine outperforms parent compounds like colchicine in overcoming multidrug resistance (MDR) in vitro, attributed to its modified solubility and reduced P-glycoprotein affinity .
  • Structural Optimization : Derivatives with bulky aromatic substituents (e.g., N-aroyl analogs) exhibit superior cytotoxicity but higher toxicity, indicating a trade-off between potency and safety .

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